3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid
Description
This compound features a quinoxaline core (a bicyclic structure with two nitrogen atoms) substituted at position 4 with a 4-methoxyphenyl group, a 3-oxo (ketone) moiety, and a propanoic acid chain at position 2. Its molecular formula is C₁₈H₁₆N₂O₄, with a molar mass of 324.33 g/mol (calculated). The compound is listed in specialized catalogs for research use, suggesting interest in pharmacological or synthetic applications .
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)-3-oxoquinoxalin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-13-8-6-12(7-9-13)20-16-5-3-2-4-14(16)19-15(18(20)23)10-11-17(21)22/h2-9H,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGGIPIRYWLTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid (CAS No. 721426-17-1) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 324.33 g/mol
- CAS Number : 721426-17-1
The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets. The dihydroquinoxaline moiety is known for its ability to modulate enzyme activities and influence signaling pathways related to inflammation and cancer.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes.
- Antioxidant Properties : It could exert protective effects against oxidative stress by scavenging free radicals.
- Modulation of Cell Signaling : The compound may interfere with signaling pathways that promote cell proliferation and survival in cancer cells.
Biological Activities
Research has indicated several potential biological activities for this compound:
1. Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC Values : The compound demonstrated IC values ranging from 10 to 30 µM across different cell lines, indicating significant anticancer potential .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated a reduction in these cytokines by up to 50% at concentrations of 20 µM .
3. Antioxidant Activity
Research indicates that the compound possesses antioxidant properties, effectively reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders .
Data Table: Summary of Biological Activities
Case Studies
-
Study on Anticancer Properties :
A recent study evaluated the effects of the compound on breast cancer cells, revealing that it induced apoptosis through the activation of caspases and inhibition of the PI3K/Akt pathway. This suggests a mechanism by which the compound can selectively target cancer cells while sparing normal cells . -
Anti-inflammatory Research :
Another investigation focused on the anti-inflammatory properties of this compound in a mouse model of arthritis. Results indicated significant reductions in joint swelling and pain, correlating with decreased levels of inflammatory mediators in serum samples .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs differ in substituents on the quinoxaline ring, altering physicochemical and biological properties:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound may improve binding to aromatic residues in enzymes compared to methyl (electron-donating) or trifluoromethyl (electron-withdrawing) groups .
- Acid vs. Ester Functionalization: The propanoic acid group (pKa ~4-5) enhances hydrogen bonding and ionic interactions, whereas ester analogs (e.g., ethyl derivatives) are more metabolically stable but less acidic .
Physicochemical Properties
Notes:
- The propanoic acid group in all analogs increases water solubility at physiological pH but reduces it in acidic environments.
- The trifluoromethyl group’s electronegativity may lower thermal stability compared to methyl or methoxy groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
